molecular formula C9H7ClS2 B8292739 2-Chloromethyl-4-(3-thienyl)thiophene

2-Chloromethyl-4-(3-thienyl)thiophene

Cat. No. B8292739
M. Wt: 214.7 g/mol
InChI Key: QNRFXNQQCQEFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-4-(3-thienyl)thiophene is a useful research compound. Its molecular formula is C9H7ClS2 and its molecular weight is 214.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7ClS2

Molecular Weight

214.7 g/mol

IUPAC Name

2-(chloromethyl)-4-thiophen-3-ylthiophene

InChI

InChI=1S/C9H7ClS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4H2

InChI Key

QNRFXNQQCQEFOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg of 2-hydroxymethyl-4-(3-thienyl)thiophene was suspended in 5 ml of chloroform, and with stirring under ice cooling, 2 microliters of dimethylformamide and 80 microliters of thionyl chloride were added. The mixture was stirred for 30 minutes, and neutralized with a saturated aqueous solution of sodium hydrogen carbonate under ice cooling. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The desiccant was separated by filtration, and the chloroform was evaporated to give 2-chloromethyl-4-(3-thienyl)thiophene as a yellow powder.
Name
2-hydroxymethyl-4-(3-thienyl)thiophene
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 μL
Type
reactant
Reaction Step Two
Quantity
80 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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